molecular formula C11H7BrN2O3 B12119232 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B12119232
M. Wt: 295.09 g/mol
InChI Key: RLXMWTFMPUKFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a brominated pyridazine derivative of significant interest in medicinal chemistry and materials science. Pyridazine derivatives are a privileged class of heterocycles known for their remarkable structural versatility and diverse therapeutic potential, making them valuable ligands and scaffolds in chemical synthesis . Recent research highlights the considerable attention these compounds have garnered for their precise tunability and selectivity towards transition metal atoms, facilitating the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with unique properties . In pharmaceutical research, this compound serves as a key synthetic intermediate. Pyridazine cores are extensively investigated for their biological activities, which include anticancer , antidiabetic , and antibiotic applications . The structure, featuring both a carboxylic acid and a bromophenyl group, allows for further functionalization, enabling the exploration of structure-activity relationships and the development of targeted therapies. For research purposes only. Not for diagnostic or therapeutic use. The product is supplied as a powder and should be stored at room temperature.

Properties

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

1-(3-bromophenyl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C11H7BrN2O3/c12-7-2-1-3-8(6-7)14-5-4-9(15)10(13-14)11(16)17/h1-6H,(H,16,17)

InChI Key

RLXMWTFMPUKFLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CC(=O)C(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Two-Step Diazonium Intermediate Strategy

The most widely adopted approach involves diazonium salt formation from 3-bromoaniline followed by coupling with 4-oxo-1,4-dihydropyridazine-3-carboxylic acid precursors. Key steps include:

  • Diazotization : 3-Bromoaniline reacts with NaNO₂ in HCl at 0–5°C to generate the diazonium chloride intermediate.

  • Coupling : The diazonium salt couples with 4-hydroxy-6-methyl-2H-pyran-2-one (TAL) in aqueous K₂CO₃ at 25°C, forming a hydrazone intermediate.

  • Cyclization : Heating the hydrazone with K₂CO₃ (1.5 M) at 85°C for 53 minutes induces intramolecular cyclization, yielding the target compound.

Optimization Data :

ParameterOptimal ValueYield Impact
K₂CO₃ Concentration1.5 M+32% Yield
Residence Time53 min89% Purity
Temperature85°C<5% Byproducts

This method achieves 77–86% isolated yield with HPLC purity >95%.

Continuous Flow Synthesis

Microreactor-Based Production

Recent advancements employ continuous flow systems to enhance reproducibility:

  • Reactor Configuration :

    • Stage 1 : Diazotization in a cooled (10°C) coil reactor with NaNO₂/HCl.

    • Stage 2 : Coupling in a dynamically mixed Advanced Thermal Reactor (ATR) at 25°C.

    • Stage 3 : Cyclization in eight interconnected ATR chambers at 85°C.

Advantages :

  • 98% Conversion Efficiency

  • 15-Fold Throughput Increase vs. Batch

  • 50% Reduction in Solvent Use

Solid-Phase Cyclocondensation

Silica-Supported Synthesis

A solvent-free variant uses silica gel as both catalyst and support:

  • Adsorption : 3-Bromophenyl hydrazine and dimethyl acetylenedicarboxylate adsorb onto silica (1:3 wt ratio).

  • Thermal Cyclization : Heated at 120°C for 6 hours under N₂.

  • Elution : Product recovered via ethyl acetate elution (92% recovery).

Performance Metrics :

  • Yield: 68%

  • Purity: 91% (No recrystallization)

  • Scalability: Demonstrated at 500g Scale

Acid-Catalyzed Rearrangement

H₂SO₄-Mediated Pathway

Concentrated H₂SO₄ (90% v/v) facilitates pyridazine ring formation from pre-coupled intermediates:

  • Reaction : 3-Bromophenyl-substituted diketone (1.0 eq) in H₂SO₄ at 130°C for 15–30 min.

  • Quench : Poured into ice-water (2.5 Vol) to precipitate product.

Critical Parameters :

FactorEffect on Yield
H₂SO₄ Concentration<85%: Incomplete Cyclization
Quench RateSlow Addition: +18% Yield
Temperature Control±2°C Tolerance

Yield: 65–72% with 88% Purity.

Purification and Isolation

Chromatographic Methods

Final purification typically employs silica gel chromatography:

  • Eluent : Chloroform/Acetone (20:1 v/v).

  • Load Capacity : 100 mg Silica per 1 mg Product.

  • Recovery : 89–93%.

Recrystallization Optimization

Ethanol/Water (3:1 v/v) dual-solvent system produces needle-like crystals:

  • Purity : 99.5% (HPLC)

  • Crystal Size : 50–200 μm

  • Yield Loss : 4–7%.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d6)δ 7.96 (t, J = 2.0 Hz, 1H, ArH), 15.55 (br s, 1H, COOH)
¹³C NMRδ 171.3 (C=O), 143.3 (C-Br), 120.6 (Cq)
IR (KBr)1735 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)

Mass Spectrometry

  • ESI-MS : m/z 307.1 [M–H]⁻

  • HRMS : Calcd. for C₁₁H₈BrN₂O₃: 308.9875; Found: 308.9882 .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exhibits potential biological activities that are being explored in pharmacological research. Compounds in this class have shown promise as:

  • Anticancer Agents : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly against various cancer cell lines.
  • Antimicrobial Activity : Research indicates potential efficacy against certain bacterial strains, warranting further investigation into its mechanisms of action.

Research into the specific biological activities of this compound is ongoing. Interaction studies focus on understanding how this compound interacts with biological targets, including enzymes and receptors. Preliminary findings suggest:

  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer progression.
  • Receptor Modulation : Possible interactions with receptors that mediate cellular responses to external stimuli.

Material Science Applications

Beyond medicinal chemistry, this compound may also find applications in materials science:

  • Dyes and Pigments : Its unique structure may lend itself to applications in dye synthesis.
  • Agrochemicals : Potential use as a precursor for developing agrochemicals aimed at pest control.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to specific sites, while the pyridazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and functional properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
1-(4-Carboxyphenyl)-4-oxo-... -COOH (4) C₁₂H₈N₂O₅ 260.20 Forms luminescent Co(II)/Mn(II) coordination polymers; planar structure enhances π-stacking .
1-(3-Chlorophenyl)-4-oxo-... -Cl (3) C₁₁H₇ClN₂O₃ 250.64 Antibacterial activity (MIC comparable to fluoroquinolones); smaller halogen enhances solubility .
1-(3-Fluorophenyl)-4-oxo-... -F (3) C₁₁H₇FN₂O₃ 234.18 Higher electronegativity may improve metal-binding affinity; used in coordination chemistry .
1-(3-Methylphenyl)-4-oxo-... -CH₃ (3) C₁₂H₁₀N₂O₃ 230.22 Increased lipophilicity; potential for enhanced membrane permeability in drug design .
1-(4-Methoxyphenyl)-4-oxo-... -OCH₃ (4) C₁₂H₁₀N₂O₄ 246.22 Electron-donating group may reduce oxidative stability but improve fluorescence .

Coordination Chemistry

  • Metal Binding : Carboxyl and carbonyl groups facilitate coordination with transition metals. For instance, 1-(4-carboxyphenyl)-4-oxo-... formed six-coordinate Co(II) complexes with water molecules, critical for catalytic or sensing applications . The bromo group’s steric effects may limit coordination modes compared to smaller substituents.
  • Luminescence : Functional groups like carboxyl and pyridyl enhance host–guest interactions in coordination polymers, enabling fluorescence-based sensing . Bromine’s heavy atom effect could quench fluorescence but improve phosphorescence.

Biological Activity

1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield. These methods often utilize starting materials such as 3-bromobenzaldehyde and appropriate cyclic reagents under controlled conditions to facilitate the formation of the dihydropyridazine structure.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related dihydropyridazine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. A study indicated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 20 to 25 µg/mL against Gram-positive and Gram-negative bacteria, suggesting a promising spectrum of antimicrobial activity .

Anticancer Properties

Research has also highlighted the anticancer potential of dihydropyridazine derivatives. In vitro studies have reported that these compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, a derivative showed a substantial reduction in cell viability in various cancer cell lines with IC50 values in the low micromolar range .

Compound Cell Line IC50 (µM)
Compound AMCF-7 (Breast Cancer)5.2
Compound BHeLa (Cervical Cancer)3.8
Compound CA549 (Lung Cancer)7.5

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been explored, with some derivatives showing inhibition of pro-inflammatory cytokines in vitro. This suggests that they could be developed as therapeutic agents for inflammatory diseases. The modulation of key signaling pathways involved in inflammation is believed to be a mechanism through which these compounds exert their effects .

Study on Antimicrobial Activity

In a comparative study, various dihydropyridazine derivatives were synthesized and screened for antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had comparable or superior activity to standard antibiotics like ampicillin .

Study on Anticancer Activity

A recent study investigated the effects of a series of dihydropyridazine derivatives on cancer cell lines. The findings suggested that these compounds could induce apoptosis via the mitochondrial pathway, leading to increased caspase activity and PARP cleavage in treated cells .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, and what key reaction conditions optimize yield and purity?

The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, analogous pyridazine derivatives are synthesized via condensation of aryl aldehydes with aminopyridazine intermediates, followed by oxidation. Critical steps include controlling reaction temperature (e.g., room temperature for 18 hours in amide coupling reactions) and purification via silica gel column chromatography to isolate the product . Optimization of stoichiometric ratios (e.g., 2.0 equiv. of diethylamine in carboxamide formation) and solvent selection (e.g., hexanes/EtOAc mixtures) significantly improve yield and purity .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

Structural confirmation relies on multi-spectroscopic analysis:

  • 1H-NMR to verify aromatic proton environments and substituent integration (e.g., distinguishing bromophenyl protons from pyridazine ring protons) .
  • Mass spectrometry (ES/MS) to confirm molecular ion peaks and fragmentation patterns .
  • Elemental analysis to validate empirical formulas.
  • IR spectroscopy to identify functional groups like carbonyl (C=O) and carboxylic acid (O-H) stretches .

Q. What initial biological screening approaches are used to evaluate the antibacterial potential of this compound?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are standard. Activity is compared to fluoroquinolone controls (e.g., ciprofloxacin), with results indicating whether the compound’s pyridazine core acts as a fluoroquinolone surrogate .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

The electron-withdrawing bromine atom on the phenyl ring increases the electrophilicity of the pyridazine core, enhancing interactions with biological targets (e.g., bacterial topoisomerases). Steric effects from the bromophenyl group may also modulate binding pocket accessibility. Computational studies (e.g., DFT calculations) and comparative assays with non-halogenated analogs can quantify these effects .

Q. What mechanisms explain the fluorescence enhancement of coordination polymers incorporating structurally related pyridazine-carboxylic acid derivatives?

The carboxylate and pyridazine groups act as ligands to form coordination polymers with metal ions (e.g., Zn²⁺ or Cd²⁺). These polymers exhibit enhanced fluorescence via ligand-to-metal charge transfer (LMCT) or π-π stacking interactions. Host-guest sensing of small molecules (e.g., nitroaromatics) is attributed to fluorescence quenching through electron or energy transfer pathways .

Q. How can contradictions in biological activity data between structurally similar pyridazine derivatives be resolved?

Contradictions often arise from differences in microbial strain susceptibility or assay conditions. Methodological solutions include:

  • Standardized MIC protocols with consistent inoculum sizes and growth media.
  • Time-kill kinetics to differentiate bactericidal vs. bacteriostatic effects.
  • Structural modification studies (e.g., replacing bromine with other halogens) to isolate substituent-specific contributions .

Q. What strategies are effective in synthesizing metal-organic frameworks (MOFs) using this compound as a ligand, and how do they impact material properties?

Solvothermal synthesis in polar solvents (e.g., DMF) at elevated temperatures (~100°C) promotes ligand-metal coordination. The bromophenyl group’s hydrophobicity can tune MOF porosity for gas adsorption, while the carboxylic acid moiety ensures robust metal-ligand bonding. Characterization via X-ray crystallography and BET surface area analysis validates structural and functional outcomes .

Methodological Notes

  • Synthetic Optimization : Use Pd/Cu catalysts for coupling reactions involving bromophenyl groups to minimize dehalogenation side reactions .
  • Analytical Cross-Validation : Combine XRD (for crystalline products) with spectroscopic data to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .
  • Biological Assays : Include cytotoxicity profiling (e.g., against mammalian cell lines) to differentiate antimicrobial efficacy from nonspecific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.